C3-Like Protease Targeting Profile
Solasurine demonstrates a specific molecular interaction profile with the C3-like protease (SARS-CoV-2 main protease) active site, engaging eight distinct amino acid residues: Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . In contrast, no peer-reviewed studies or authoritative database entries document any comparable protease-targeting activity for solamargine, solasonine, or solasodine. The binding site residues identified for solasurine are located within the catalytic domain of Mpro, a region critical for viral polyprotein processing. This targeting profile represents a functional divergence: solasurine engages a specific viral enzymatic pocket, whereas its closest structural analogs (solamargine and solasonine) are documented primarily for eukaryotic cytotoxicity via apoptosis induction pathways [1].
| Evidence Dimension | Target engagement profile (C3-like protease / SARS-CoV-2 Mpro) |
|---|---|
| Target Compound Data | Binds to amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, Arg298 of C3-like protease |
| Comparator Or Baseline | Solamargine and solasonine: No documented C3-like protease interaction in peer-reviewed literature or major databases |
| Quantified Difference | Qualitative presence (solasurine) vs. absence (comparators) of documented C3-like protease binding |
| Conditions | Vendor-reported molecular interaction data; experimental validation conditions not specified in source materials |
Why This Matters
For laboratories screening natural products against viral protease targets, solasurine offers a unique chemical starting point that is not functionally interchangeable with other Solanum alkaloids.
- [1] Ramos-Morales E, et al. Steroidal alkaloids from Solanum erianthum and their anti-breast cancer properties. Phytochemistry Letters. 2022;50:40-44. View Source
